![molecular formula C18H21N7O B2752442 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone CAS No. 1070861-48-1](/img/structure/B2752442.png)
1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone is a useful research compound. Its molecular formula is C18H21N7O and its molecular weight is 351.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity . This inhibition prevents cancer cell proliferation and spread by targeting specific proteins
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is crucial for cell survival, growth, and differentiation . By inhibiting EGFR, the compound disrupts this pathway, leading to the inhibition of tumor growth and spread .
Result of Action
The compound shows potent anticancer activity, as evidenced by its cytotoxicity against MCF-7 and A-549 in vitro . Specifically, one of the synthesized compounds showed a significant inhibitory activity with an IC50 value of 0.38 ± 0.04 μM, which is approximately 1.1 fold the potency of the reference drug Erlotinib (IC50 = 0.42 ± 0.02 μM) .
Biologische Aktivität
1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone is a compound that integrates multiple pharmacologically active moieties. This article explores its biological activity, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Triazolo[4,5-d]pyrimidine moiety : Known for various biological activities including anticancer and antimicrobial properties.
- Piperazine ring : Often associated with central nervous system effects and used in various pharmaceutical agents.
- Phenylethanone group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
Molecular Formula
The molecular formula of this compound is C19H24N6O, with a molecular weight of approximately 356.44 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that triazolo[4,5-d]pyrimidine derivatives could inhibit cancer cell proliferation effectively, with IC50 values ranging from 1.35 to 2.18 µM in specific assays against Mycobacterium tuberculosis .
Antimicrobial Properties
The triazole and pyrimidine components are known for their antimicrobial activities. Research has shown that compounds containing these moieties can inhibit bacterial growth and exhibit antifungal properties. For example, triazolopyrimidine derivatives have been reported to possess broad-spectrum antimicrobial activity .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, as evidenced by studies on similar structures that have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Study 1: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized several triazolo[4,5-d]pyrimidine derivatives and evaluated their anticancer activity. Among them, certain compounds demonstrated significant cytotoxic effects against various cancer cell lines with low IC50 values. The study concluded that structural modifications could enhance biological activity .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds. The results indicated that derivatives of the triazolo[4,5-d]pyrimidine framework exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted the importance of specific substitutions for enhancing efficacy .
Data Tables
Activity Type | IC50 Values (µM) | Target Organism/Cell Line |
---|---|---|
Anticancer | 1.35 - 2.18 | Various cancer cell lines |
Antimicrobial | Varies | Gram-positive and Gram-negative bacteria |
Anti-inflammatory | Not specified | Pro-inflammatory cytokines |
Wissenschaftliche Forschungsanwendungen
Biological Activities
The biological activities of 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone have been investigated in several studies:
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (lung cancer) | 12.5 |
MCF-7 (breast cancer) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Derivatives of triazolo-pyrimidines have shown effectiveness against several bacterial strains, indicating potential as a lead for developing new antimicrobial agents. The structure suggests that it may inhibit bacterial growth by disrupting cellular functions .
Anti-inflammatory Effects
Preliminary studies suggest that the compound might possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Numerous research articles have documented the synthesis and evaluation of this compound and its derivatives:
- A study published in Synthesis demonstrated the synthesis of various triazolo-pyrimidine derivatives and their evaluation for protein kinase inhibition, highlighting their potential in cancer therapy .
- Another investigation focused on the structural modifications of triazolo-pyrimidines to enhance their biological profiles, particularly in inhibiting specific kinases related to cancer progression .
Eigenschaften
IUPAC Name |
1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-2-25-18-16(21-22-25)17(19-13-20-18)24-10-8-23(9-11-24)15(26)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLENHDQSFFSWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=CC=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.